molecular formula C5H13BClNO4S B12443626 2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride

Cat. No.: B12443626
M. Wt: 229.49 g/mol
InChI Key: GHPYJLCQYMAXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride is a unique compound that combines the properties of amino acids and boronic acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and boronic acid groups allows it to participate in a variety of chemical reactions, making it a versatile tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cysteine and boronic acid derivatives.

    Reaction Conditions: The reaction is carried out under mild conditions, often in aqueous or organic solvents. The temperature and pH are carefully controlled to ensure the desired product is obtained.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The amino and boronic acid groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boranes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride is unique due to the presence of both amino and boronic acid groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable tool for researchers in various fields.

Biological Activity

2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride, also known by its CAS number 222638-67-7, is a synthetic organic compound that incorporates both sulfur and boron functionalities. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its chemical properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBClNOS, with a molecular weight of 229.48 g/mol. The compound features:

  • Amino Group : Capable of participating in nucleophilic reactions.
  • Sulfanyl Group : May engage in oxidation-reduction reactions.
  • Dihydroxyboranyl Substituent : Enhances reactivity through potential coordination with various ligands.

These functional groups contribute to the compound's reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antioxidant Properties : The sulfanyl group may confer antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in relation to glutamate receptor modulation.
  • Cancer Research : The boron component is of interest in cancer therapy, where boron-containing compounds have been shown to enhance the efficacy of certain treatments.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds or the specific compound itself:

  • Neuroprotective Studies : A study on related amino acids indicated that modifications in their structure could enhance neuroprotective effects against excitotoxicity in neuronal cultures . The presence of both sulfur and boron in our compound may similarly enhance these protective effects.
  • Antioxidant Activity Assessment : Research on sulfur-containing compounds has demonstrated significant antioxidant activity, suggesting that this compound could exhibit similar properties.
  • Cancer Treatment Potential : Boron compounds have been extensively studied for their role in cancer therapy, particularly for their ability to enhance radiation therapy effects through selective targeting of tumor cells . This positions our compound as a candidate for further exploration in oncological applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid4610750Lacks boron functionality; primarily focused on sulfur interactions.
2-Amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid21219319Contains disulfide linkages; different oxidation state compared to sulfanyl group.
(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride18598-63-5Similar mercapto group but lacks dihydroxyboran functionality; simpler structure.

This table illustrates how the incorporation of both boron and sulfur may confer distinct chemical reactivity and biological properties not found in other related compounds.

Properties

Molecular Formula

C5H13BClNO4S

Molecular Weight

229.49 g/mol

IUPAC Name

2-amino-3-(2-boronoethylsulfanyl)propanoic acid;hydrochloride

InChI

InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H

InChI Key

GHPYJLCQYMAXGG-UHFFFAOYSA-N

Canonical SMILES

B(CCSCC(C(=O)O)N)(O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.